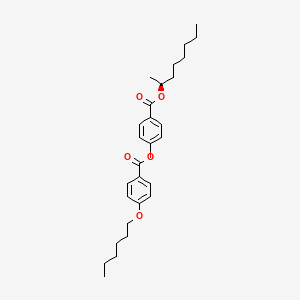

(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate

Übersicht

Beschreibung

“(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate” is a chemical compound with the linear formula C32H38O6 . It has a molecular weight of 518.656 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 47.0 to 51.0 degrees Celsius . Its specific rotation [a]20/D is +25.0 to +29.0 degrees (C=5, THF) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies : One study focused on the stereoselective synthesis of derivatives related to this compound, highlighting its utility in the construction of complex molecular structures such as trisaccharides. This research demonstrates the compound's significance in synthetic organic chemistry and its potential for creating intricate molecular architectures (Gerber & Vogel, 2001).

Material Science - Mesophase Behavior : In the field of material science, research has been conducted on the mesophase behavior of binary mixtures involving derivatives of this compound. These studies are crucial for understanding the compound's properties in liquid crystalline states, which can be applied in advanced material technologies (Obadović et al., 2010).

Corrosion Inhibition : Another study explored the inhibition properties of derivatives of this compound for mild steel protection in acidic environments. This research is significant for industrial applications, particularly in the field of corrosion protection and materials engineering (Chafiq et al., 2020).

Optical Properties and Liquid Crystal Phases : Further studies have investigated the synthesis, characterization, and properties of optically active derivatives of this compound. The findings are relevant for applications in optical devices and liquid crystal display technologies (Veerabhadraswamy et al., 2015).

Mass Spectrometry Analysis : Research has also been conducted on the mass spectra of long-chain alkyl esters, including derivatives of this compound. This is important for analytical chemistry, particularly in the study of molecular fragmentation patterns (Meyerson et al., 1983).

- chemistry and materials science. This research provides insights into the use of these compounds in initiating polymerization reactions, which is significant for developing new materials and coatings (Guillaneuf et al., 2010).

Self-Assembly and Helicity Control : Studies on the self-assembly of chiral bent-core molecules related to this compound have shown control over the helicity of hierarchical superstructures. This research is crucial for understanding molecular self-organization and has implications in nanotechnology and materials design (Lin et al., 2012).

Polymerization Reactions : Research on the reactions of certain vinyl compounds with the benzoyloxy radical, including derivatives of this compound, has contributed to the understanding of polymerization processes. This is important for the synthesis of new polymers with specific properties (Bevington & Ayrey, 1987).

Safety and Hazards

The safety data sheet for a similar compound, S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate, suggests that it should be handled with care . In case of inhalation, the victim should be moved to fresh air and given medical attention if necessary . If it comes into contact with skin, the contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

Wirkmechanismus

Target of Action

Similar compounds, such as benzyl benzoate, have been shown to exert toxic effects on the nervous system of parasites .

Mode of Action

For instance, benzyl benzoate exerts toxic effects on the nervous system of parasites, resulting in their death .

Biochemical Pathways

It is known that similar compounds can influence various biochemical processes, such as free radical bromination and nucleophilic substitution .

Result of Action

Based on the effects of similar compounds, it can be inferred that it may lead to changes in the function of its targets, potentially resulting in their death .

Eigenschaften

IUPAC Name |

[4-[(2S)-octan-2-yl]oxycarbonylphenyl] 4-hexoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O5/c1-4-6-8-10-12-22(3)32-27(29)23-15-19-26(20-16-23)33-28(30)24-13-17-25(18-14-24)31-21-11-9-7-5-2/h13-20,22H,4-12,21H2,1-3H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGPDUBTEHIWRH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C)OC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628655 | |

| Record name | 4-({[(2S)-Octan-2-yl]oxy}carbonyl)phenyl 4-(hexyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate | |

CAS RN |

87321-20-8 | |

| Record name | 4-({[(2S)-Octan-2-yl]oxy}carbonyl)phenyl 4-(hexyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the molecular structure of S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate contribute to its effectiveness in stabilizing blue phases?

A1: The research suggests that several structural features of S-(+)-2-Octyl 4-(4-hexyloxybenzoyloxy)benzoate contribute to its ability to stabilize blue phases:

- Chirality: The "S" configuration in its name denotes its chirality, meaning it exists as a single enantiomer. This chirality is crucial for inducing a twist in the liquid crystal structure, promoting the formation of the cubic lattices characteristic of blue phases. []

- Molecular Shape: The rod-like shape of the molecule, with its long alkyl chains and rigid aromatic cores, is compatible with the self-assembly processes of the host liquid crystal molecules. This compatibility allows it to integrate effectively into the liquid crystal matrix. []

- Polarizability and Dipole Moment: The molecule's ester and aromatic groups contribute to its overall polarizability and dipole moment. These factors influence the intermolecular interactions within the liquid crystal mixture, affecting the stability and temperature range of the blue phases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

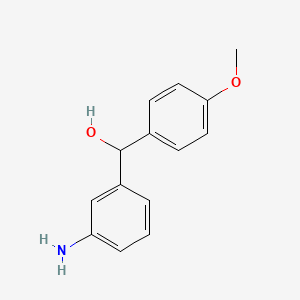

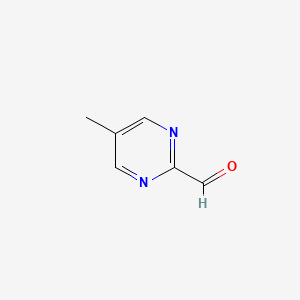

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)